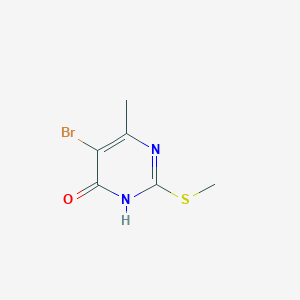

5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97848. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2OS/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUVWXITDRZBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294749 | |

| Record name | 5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33238-63-0 | |

| Record name | 33238-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one

Introduction

Substituted pyrimidinone cores are significant structural motifs in medicinal chemistry and drug development, demonstrating a wide array of biological activities.[1][2] Among these, 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one is a key intermediate and building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the bromo, methyl, and methylthio groups on the pyrimidinone ring offers multiple reaction sites for further chemical transformations, making it a versatile scaffold in the design of novel compounds.

This technical guide provides a comprehensive overview of a plausible and efficient laboratory-scale synthesis of this compound. It will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed experimental protocol, and outline the essential characterization techniques required to verify the structure and purity of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded understanding of the synthesis of this important heterocyclic compound.

Synthesis Strategy: A Mechanistic Perspective

The synthesis of this compound can be logically approached through a two-step process starting from the readily available 6-methyl-2-(methylthio)pyrimidin-4(3H)-one. This strategy involves:

-

Electrophilic Bromination: The initial and key step is the selective bromination at the C-5 position of the pyrimidinone ring. The pyrimidine ring, particularly with electron-donating groups, is susceptible to electrophilic attack. The choice of brominating agent is critical to ensure high regioselectivity and yield.

-

N-Methylation: While the target molecule is often depicted in its 3H-tautomeric form, for certain applications, methylation at the N-3 position might be desired. However, this guide will focus on the synthesis of the title compound in its predominant tautomeric form.

The rationale for this approach lies in the activation of the C-5 position by the electron-donating groups on the ring, making it the most nucleophilic center for electrophilic substitution.

Visualizing the Synthetic Pathway

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Purity | Supplier |

| 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one | 15018-56-1 | ≥98% | Commercially Available |

| N-Bromosuccinimide (NBS) | 128-08-5 | ≥98% | Commercially Available |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 75420-22-9 | - | Prepared in-house |

| Brine (Saturated Sodium Chloride Solution) | 7647-14-5 | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | Commercially Available |

Synthesis Workflow

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Procedure

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methyl-2-(methylthio)pyrimidin-4(3H)-one (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) to the cooled solution in portions over 15-20 minutes, ensuring the temperature remains below 5°C. The use of NBS in a polar aprotic solvent like DMF is a common and effective method for the bromination of pyrimidine derivatives.[3]

-

-

Reaction Monitoring:

-

After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), pour the reaction mixture into cold water.

-

Extract the aqueous mixture with dichloromethane (DCM) (3 x volume of aqueous layer).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine. This step is crucial to neutralize any acidic byproducts and remove water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure this compound as a solid.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BrN₂OS | [4] |

| Molecular Weight | 235.1 g/mol | [4] |

| Appearance | Off-white to pale yellow solid | Expected |

| CAS Number | 81560-06-7 | [4][5] |

Spectroscopic Data

1. Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is a powerful tool for elucidating the structure of the molecule by providing information about the chemical environment of the hydrogen atoms.

Expected Chemical Shifts (δ) in CDCl₃:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (at C6) | ~2.4-2.6 | Singlet | 3H |

| -S-CH₃ | ~2.5-2.7 | Singlet | 3H |

| -NH (at N3) | Broad singlet | - | 1H |

Note: The exact chemical shifts may vary depending on the solvent and concentration. The broad singlet for the NH proton may be exchangeable with D₂O.

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

| Carbon Assignment | Chemical Shift (ppm) |

| -S-CH₃ | ~13-15 |

| -CH₃ (at C6) | ~20-22 |

| C5 | ~105-110 |

| C6 | ~150-155 |

| C4 | ~160-165 |

| C2 | ~170-175 |

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound, the mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected m/z values (for [M+H]⁺):

-

~234.9 (for ⁷⁹Br)

-

~236.9 (for ⁸¹Br)

4. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected Characteristic Peaks (cm⁻¹):

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch | 3100-3300 (broad) |

| C-H stretch | 2900-3000 |

| C=O stretch | 1650-1680 |

| C=N stretch | 1580-1620 |

| C-Br stretch | 500-600 |

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of a variety of biologically active molecules. The bromine atom at the C-5 position is particularly useful as it can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents. This allows for the creation of libraries of compounds for screening against various biological targets. Pyrimidinone derivatives have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[1][2]

Conclusion

This technical guide has provided a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By understanding the underlying chemical principles and following the outlined experimental procedures, researchers can reliably prepare this important heterocyclic intermediate for use in their drug discovery and development programs. The comprehensive characterization data provided will serve as a benchmark for confirming the identity and purity of the synthesized compound.

References

-

An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol. Organic Chemistry Portal. [Link]

-

Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters. [Link]

-

Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers. [Link]

-

Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health. [Link]

-

Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. PubMed. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one synthesis - chemicalbook [chemicalbook.com]

- 5. 81560-06-7|5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]

Physicochemical properties of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one

An In-depth Technical Guide: Physicochemical Properties of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of nucleic acids and numerous therapeutic agents.[1] Pyrimidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a privileged motif in drug discovery.[2][3] This guide focuses on a specific, functionalized derivative: this compound.

The strategic placement of a bromine atom, a methyl group, and a methylthio group on the pyrimidinone core suggests a molecule designed for further chemical modification and potential interaction with biological targets. Understanding the fundamental physicochemical properties of this compound is a non-negotiable prerequisite for any research and development program. These properties—including solubility, acidity (pKa), and chemical stability—govern everything from reaction optimization and formulation to pharmacokinetic behavior and target engagement.

This document serves as a comprehensive technical framework for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide the underlying scientific rationale and detailed experimental protocols necessary to thoroughly characterize this compound, ensuring a solid foundation for its potential application in medicinal chemistry.

Section 1: Molecular Structure and Predicted Properties

The structure of this compound combines several key functional groups that dictate its chemical personality. The pyrimidinone ring can undergo keto-enol tautomerism and possesses an acidic amide proton. The bromine atom at the C5 position acts as a valuable synthetic handle for cross-coupling reactions and increases lipophilicity. The methylthio group at C2 can be a target for oxidation, potentially modulating activity and solubility.

| Property | Predicted Value / Information | Significance in Drug Discovery |

| Chemical Formula | C₆H₇BrN₂OS | Defines the elemental composition and exact mass. |

| Molecular Weight | 235.11 g/mol | Influences diffusion, membrane permeability, and fits within Lipinski's Rule of Five. |

| CAS Number | 81560-06-7 (for the N3-methyl isomer) | While the exact CAS for the (3H) tautomer is not specified, the N3-methyl isomer is cataloged, indicating the scaffold's accessibility.[4][5][6][7] |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | Predicted TPSA suggests good potential for cell membrane permeability. |

| Predicted LogP | 1.26 | Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 (Amide N-H) | The ability to donate a hydrogen bond is critical for target binding and solubility in protic solvents. |

| Hydrogen Bond Acceptors | 4 (Carbonyl O, 2x Ring N, Thioether S) | Multiple acceptor sites allow for interactions with biological targets and polar solvents. |

Section 2: Solubility Profile: Experimental Determination

Solubility is a critical parameter that impacts bioavailability, formulation, and the feasibility of in-vitro assays. The "like dissolves like" principle suggests that the molecule's polarity, a balance between its non-polar hydrocarbon parts (methyl, methylthio) and polar functionalities (pyrimidinone core), will govern its solubility.[8] A systematic solubility assessment in a range of solvents is the first experimental step in characterization.

Causality Behind Experimental Choices: We employ a tiered approach using solvents of varying polarity and pH. This allows us to rapidly classify the compound based on its functional groups.[9] Solubility in aqueous acid or base is particularly informative, as it involves an acid-base reaction that converts the neutral, often water-insoluble compound into a more soluble salt.[10]

Experimental Protocol: Qualitative Solubility Classification

This protocol aims to classify the compound's solubility, providing insights into its acidic, basic, or neutral character.[9][11]

-

Preparation: Label six clean, dry micro test tubes.

-

Sample Addition: Add approximately 20-25 mg of this compound to each tube.

-

Solvent Addition: Add 0.75 mL of the following solvents to the respective tubes, one at a time:

-

Tube 1: Deionized Water

-

Tube 2: Diethyl Ether

-

Tube 3: 5% w/v Sodium Hydroxide (NaOH) solution

-

Tube 4: 5% w/v Sodium Bicarbonate (NaHCO₃) solution

-

Tube 5: 5% v/v Hydrochloric Acid (HCl) solution

-

Tube 6: Concentrated Sulfuric Acid (H₂SO₄) (use with extreme caution)

-

-

Mixing: Vigorously shake or vortex each tube for 60 seconds.

-

Observation: Observe each tube. A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles.

-

Interpretation:

-

Water Soluble: Indicates the presence of highly polar functional groups. Test the resulting solution with litmus paper to check for acidic or basic character.[10]

-

Insoluble in Water, Soluble in 5% NaOH: Strongly indicates an acidic functional group. The pyrimidinone N-H is expected to be acidic.

-

Soluble in 5% NaHCO₃: Indicates a strongly acidic functional group, such as a carboxylic acid. It is less likely, but possible, for this compound.

-

Insoluble in Water, Soluble in 5% HCl: Indicates a basic functional group (e.g., an amine). The pyrimidine ring nitrogens are weakly basic.

-

Insoluble in Aqueous Acid/Base, Soluble in Conc. H₂SO₄: Indicates the presence of oxygen or nitrogen atoms or other functionalities that can be protonated by the strong acid.[10]

-

Caption: Solubility classification workflow.

Section 3: Acid-Base Properties (pKa) Determination

The pKa, the pH at which a compound is 50% ionized, is arguably one of the most important physicochemical parameters in drug discovery.[12] It dictates a molecule's charge state in different biological compartments, which in turn influences its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. For this compound, the primary acidic site is the proton on the ring nitrogen (N3), making the molecule a weak acid.

Causality Behind Experimental Choices: Potentiometric titration is a robust and classical method for pKa determination.[13] It involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally. The pKa is found at the midpoint of the titration curve's buffer region, which corresponds to the half-equivalence point where the concentrations of the acidic and conjugate base forms are equal.[14] This method is highly accurate and provides a direct measurement of the compound's behavior in solution.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps to determine the pKa of the acidic pyrimidinone proton.

-

System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature, typically 25°C.[13] Temperature control is critical as pKa is temperature-dependent.

-

Sample Preparation:

-

Accurately weigh and dissolve a known quantity of the compound in a suitable solvent (e.g., water with a small amount of co-solvent like methanol if needed for solubility) to a final concentration of approximately 1-10 mM.[13]

-

Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain constant ionic strength throughout the titration.[13]

-

-

Titration Setup:

-

Place the sample solution in a jacketed beaker on a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the measurement.[13]

-

-

Titration Procedure:

-

Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05 mL) using a calibrated burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the equivalence point (the point of steepest inflection).

-

The pKa is equal to the pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[13]

-

Caption: Workflow for pKa determination by potentiometric titration.

Section 4: Chemical Stability Assessment

Assessing the chemical stability of a potential drug candidate is a mandatory regulatory requirement and fundamental to ensuring its safety and efficacy.[15] A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[16][17] High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase gradient elution mode with UV detection, is the industry standard for this task.[18]

Causality Behind Experimental Choices: Forced degradation (or stress testing) is performed to intentionally degrade the sample under harsh conditions (acidic/basic hydrolysis, oxidation, heat, light).[16] This serves two primary purposes:

-

It helps identify the likely degradation pathways and products.

-

It provides the degraded samples needed to develop and validate the specificity of the HPLC method, ensuring that all degradation products are separated from the parent compound.[19]

A reversed-phase C18 column is a common starting point as it is versatile for separating small molecules of moderate polarity.[15] Gradient elution is typically necessary to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are resolved within a reasonable runtime.[18]

Protocol: Development of a Stability-Indicating RP-HPLC Method

This protocol outlines the key stages of developing a stability-indicating method.

-

Forced Degradation Studies:

-

Prepare solutions of the compound (~1 mg/mL) in suitable solvents.

-

Acid/Base Hydrolysis: Treat separate solutions with 0.1 M HCl and 0.1 M NaOH. Heat gently (e.g., 60°C) and sample at various time points (e.g., 2, 8, 24 hours). Neutralize samples before injection.

-

Oxidation: Treat a solution with 3% hydrogen peroxide (H₂O₂).

-

Thermal Stress: Store a solid sample and a solution of the compound at elevated temperature (e.g., 80°C).

-

Photostability: Expose a solid sample and a solution to UV/Vis light as per ICH Q1B guidelines.

-

Analyze all stressed samples against an unstressed control to target 5-20% degradation.

-

-

Initial HPLC Method Development:

-

Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Selection: Use a common mobile phase system, such as Mobile Phase A: 0.1% Formic Acid in Water, and Mobile Phase B: Acetonitrile or Methanol. The acidic modifier helps to produce sharp peak shapes.

-

Detection: Use a UV detector. Scan the compound to determine its wavelength of maximum absorbance (λ-max) for optimal sensitivity.

-

Initial Gradient: Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) on the unstressed and stressed samples to visualize all components.

-

-

Method Optimization:

-

Analyze the chromatograms from the stressed samples. The goal is to achieve baseline resolution (Rs ≥ 2) between the parent peak and all degradation product peaks.[17]

-

Adjust the gradient slope, initial/final %B, and run time to improve separation.

-

If co-elution occurs, consider changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous mobile phase to alter selectivity.

-

-

Method Validation (Abbreviated):

-

Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines.[19]

-

Specificity: Demonstrate that the parent peak is pure in all stressed samples using a peak purity analysis (e.g., with a photodiode array detector).

-

Linearity, Accuracy, Precision: Establish these parameters to ensure the method is reliable for quantification.

-

Caption: Workflow for stability-indicating HPLC method development.

Conclusion

This compound is a compound of significant interest due to its versatile pyrimidinone core and synthetically useful functionalization. A thorough understanding of its physicochemical properties is the critical first step in unlocking its potential as a lead compound or synthetic building block in drug discovery. This guide provides the strategic framework and detailed experimental methodologies for determining its solubility, pKa, and chemical stability. By applying these robust protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions and advance their research programs with scientific rigor.

References

- Vertex AI Search. (n.d.). How To Find Pka.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Unknown. (n.d.). C33: Determine pKa by Half Titration (pH Sensor).

- ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.

- Kromdijk, W., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH.

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

- 1. scialert.net [scialert.net]

- 2. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 81560-06-7|5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]

- 5. 81560-06-7 | 5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one - AiFChem [aifchem.com]

- 6. boronmolecular.com [boronmolecular.com]

- 7. chemscene.com [chemscene.com]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. scribd.com [scribd.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. pennwest.edu [pennwest.edu]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. ijtsrd.com [ijtsrd.com]

- 17. irjpms.com [irjpms.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. chromatographyonline.com [chromatographyonline.com]

1H and 13C NMR spectral data of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one

Introduction

This compound is a substituted pyrimidine that serves as a valuable heterocyclic building block in the fields of medicinal chemistry and drug discovery. The pyrimidin-4-one core is a prevalent scaffold in numerous biologically active molecules, and its specific substitution pattern—featuring a bromine atom, a methyl group, and a methylthio group—offers multiple points for synthetic diversification.[1] Accurate structural elucidation is paramount for confirming the identity and purity of this compound, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical basis for the anticipated chemical shifts and coupling patterns, present the data in a structured format, and outline a robust experimental protocol for data acquisition. The causality behind experimental choices and spectral interpretation is emphasized to ensure scientific integrity and practical utility for researchers in the field.

Molecular Structure and Atom Numbering

A clear and unambiguous assignment of NMR signals is only possible with a standardized atom numbering system. The structure and numbering scheme for this compound are presented below. This convention will be used throughout this guide.

Figure 1: Molecular structure and atom numbering of this compound.

Experimental Protocol for NMR Data Acquisition

The quality and reproducibility of NMR data are directly dependent on a meticulously executed experimental protocol. The following procedure is a self-validating system designed to yield high-resolution spectra suitable for unambiguous structural confirmation.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high boiling point ensures sample stability, and its ability to form hydrogen bonds helps in observing exchangeable protons like N-H, which might otherwise be broadened or absent.[2][3] Chloroform-d (CDCl₃) is an alternative, though the N-H proton signal may be broader and less distinct.

-

Concentration: Weigh approximately 10-15 mg of the analyte and dissolve it in 0.6 mL of DMSO-d₆. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe, especially for the less sensitive ¹³C nucleus.

-

Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[2]

-

Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

NMR Spectrometer and Parameters

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and simplify spectral interpretation.

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Spectral Width: 16 ppm (-2 to 14 ppm)

-

Acquisition Time: ~4 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 16 (adjust as needed for S/N)

-

Temperature: 298 K (25 °C)

-

-

¹³C NMR Acquisition:

-

Spectrometer Frequency: 100.6 MHz

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Spectral Width: 240 ppm (-10 to 230 ppm)

-

Acquisition Time: ~1 second

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Temperature: 298 K (25 °C)

-

Advanced 2D NMR Experiments

For unequivocal assignment, especially of the quaternary carbons, correlation experiments are indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, crucial for assigning quaternary carbons and piecing together the molecular framework.[4][5]

Figure 2: Experimental workflow for NMR analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~12.5 | Broad Singlet | 1H | N3-H | The proton on the amide-like nitrogen is expected to be significantly deshielded due to resonance and hydrogen bonding with the solvent. Its signal will be broad and will disappear upon D₂O exchange.[2] |

| ~2.45 | Singlet | 3H | S-CH ₃ (C8) | The methyl group attached to the sulfur atom is moderately deshielded. Its chemical shift is typical for a methylthio group attached to an electron-deficient pyrimidine ring. |

| ~2.30 | Singlet | 3H | C6-CH ₃ (C9) | This methyl group is attached directly to the pyrimidine ring (an sp² carbon). Its chemical shift is in the expected region for an alkyl group on a heterocyclic aromatic-like system. |

Detailed ¹H NMR Interpretation:

-

N3-H Proton (~12.5 ppm): The pyrimidinone structure exists in a tautomeric equilibrium, but the keto-amino form shown is predominant. The N3-H proton is part of an amide-like functional group (-C(O)-NH-). Its chemical shift is significantly downfield, a characteristic feature of such protons, further enhanced by potential intermolecular hydrogen bonding with DMSO-d₆ molecules.[2] This peak is expected to be broad due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and chemical exchange.

-

S-CH₃ Protons (~2.45 ppm): The methylthio group (-SCH₃) is an electron-donating group through resonance but is attached to the electron-deficient C2 position of the ring. The resulting chemical shift around 2.45 ppm reflects this electronic environment. The signal is a sharp singlet as there are no adjacent protons for spin-spin coupling.

-

C6-CH₃ Protons (~2.30 ppm): The methyl group at the C6 position is attached to an sp²-hybridized carbon of the pyrimidine ring. Its chemical shift is slightly upfield compared to the S-CH₃ group, consistent with its position on the ring. This signal is also a sharp singlet due to the absence of neighboring protons.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.

Table 2: Expected ¹³C NMR Spectral Data (100.6 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~170 | C 4 (C=O) | The carbonyl carbon of the amide group is highly deshielded and appears at the lowest field, which is characteristic for this functional group.[6] |

| ~165 | C 2 | This carbon is attached to two electronegative atoms (N1 and S7) and is part of the pyrimidine ring, resulting in a significant downfield shift. |

| ~155 | C 6 | Attached to a nitrogen (N1) and substituted with a methyl group. Its chemical shift is influenced by these adjacent atoms and its position within the heterocyclic ring. |

| ~95 | C 5 | The direct attachment of the highly electronegative bromine atom causes a strong shielding effect (the "heavy-atom effect") on C5, shifting its resonance significantly upfield compared to an unsubstituted C5. This is a key diagnostic signal. |

| ~20 | C 9 (C6-C H₃) | This aliphatic methyl carbon appears in the typical upfield region of the spectrum. |

| ~14 | C 8 (S-C H₃) | The methyl carbon of the methylthio group also resonates in the high-field aliphatic region. |

Detailed ¹³C NMR Interpretation:

-

C4 (Carbonyl, ~170 ppm): The C4 carbon, being part of a carbonyl group within an amide system, experiences strong deshielding due to the electronegativity of the oxygen atom and resonance effects, placing it in the far downfield region of the spectrum.[6]

-

C2 and C6 (~165 and ~155 ppm): These are sp²-hybridized carbons within the heterocyclic ring. C2 is bonded to two heteroatoms (N1 and S7), making it highly electron-deficient and thus strongly deshielded. C6 is bonded to N1 and C5, and its chemical shift is also in the downfield region typical for pyrimidine ring carbons.[4][7]

-

C5 (~95 ppm): The chemical shift of C5 is profoundly influenced by the attached bromine atom. While electronegativity would suggest a downfield shift, heavy halogens like bromine and iodine induce significant upfield shifts in directly bonded carbons. This phenomenon is a reliable indicator for the position of bromination on the ring.

-

C8 and C9 (Methyl Carbons, ~14 and ~20 ppm): The two methyl carbons (C8 from -SCH₃ and C9 from C6-CH₃) resonate in the high-field aliphatic region, as expected for sp³-hybridized carbons.[8] Their specific shifts can be confirmed using HSQC and HMBC experiments, which would show a correlation between the C8 carbon and the S-CH₃ protons, and the C9 carbon with the C6-CH₃ protons.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by established principles of chemical shifts and substituent effects, allows for the confident structural verification of this compound. The key diagnostic signals include the broad, downfield N-H proton in the ¹H spectrum, and the characteristic upfield shift of the bromine-bearing C5 carbon in the ¹³C spectrum. By following the detailed experimental protocol and utilizing advanced 2D NMR techniques where necessary, researchers can obtain high-quality, unambiguous data, ensuring the scientific integrity of their work in synthetic and medicinal chemistry.

References

-

G. Tóth, et al. (1995). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 33(5), 380-386. Available at: [Link]

-

S. Chimichi, et al. (1990). ¹H and ¹³C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Magnetic Resonance in Chemistry, 28(8), 713-717. Available at: [Link]

-

Wiley-VCH (2007). Supporting Information for various compounds, providing examples of NMR data presentation. Available at: [Link]

-

A. A. Aly, et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. Available at: [Link]

-

ScienceOpen. (n.d.). Supporting Information providing examples of NMR spectra for complex heterocyclic molecules. Available at: [Link]

-

S. Chimichi, et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information for "Nanocrystalline CdS thin film...". Available at: [Link]

-

University of Colorado Boulder. (n.d.). Typical Proton and ¹³C Chemical Shift Ranges. Available at: [Link]

-

T. P. T. Nguyen, et al. (2022). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(22), 7957. Available at: [Link]

-

S. G. K. Kumar, et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Acta Pharmaceutica, 62(1), 1-14. Available at: [Link]

-

S. S. S. Ali, et al. (2010). ¹H NMR and ¹³C NMR Spectra of Substituted Pyrimidines. Molecules, 15(2), 845-860. Available at: [Link]

-

University of Regensburg. (n.d.). NMR Spectroscopy - Chemical Shifts. Available at: [Link]

-

Michigan State University Chemistry Department. (n.d.). Proton and Carbon NMR Tables. Available at: [Link]

-

M. A. G. El-Hashash, et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6932. Available at: [Link]

-

Boron Molecular. (n.d.). 5-bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. Available at: [Link]

-

NPTEL. (n.d.). ¹³C NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the fundamental principles and causal relationships that underpin robust method development. We will explore ionization source selection, interpretation of isotopic patterns, tandem mass spectrometry (MS/MS) for structural elucidation, and liquid chromatography-mass spectrometry (LC-MS) for separation and quantification. The protocols and interpretations herein are designed to be self-validating, grounded in established scientific principles to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Core Principles

This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the backbone of numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2] Mass spectrometry is an indispensable tool for confirming the identity, assessing the purity, and elucidating the structure of such novel chemical entities.

The analytical strategy for this specific molecule must account for three key structural features:

-

The Pyrimidine Core: A nitrogen-containing heterocycle that is readily protonated, making it suitable for electrospray ionization.

-

The Bromine Atom: The presence of bromine, with its two abundant isotopes (79Br and 81Br), produces a highly characteristic isotopic signature that is definitive for confirmation.[3][4][5]

-

The Methylthio Group: A potential site for fragmentation that can provide valuable structural information in MS/MS experiments.

This guide will systematically address how each of these features informs the analytical workflow, from sample preparation to final data interpretation.

Physicochemical Properties and Isotopic Signature

A foundational step in any mass spectrometry analysis is to understand the analyte's basic properties.

-

Chemical Formula: C₆H₇BrN₂OS

-

Monoisotopic Mass: 249.9466 u (calculated for the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S)

-

Key Structural Feature: The presence of a single bromine atom.

Expert Insight: The Critical Role of Bromine's Isotopic Pattern

Bromine naturally exists as two stable isotopes, 79Br and 81Br, in almost equal abundance (approximately 50.7% and 49.3%, respectively).[3][4][5] This 1:1 isotopic ratio imparts a unique signature in the mass spectrum. Any ion containing a single bromine atom will appear as a pair of peaks, separated by two mass-to-charge units (m/z), with nearly identical intensities. This "M/M+2" pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule or its fragments.[3][4][6]

The theoretical isotopic distribution for the protonated molecule, [C₆H₇BrN₂OS + H]⁺, is summarized below.

| Ion | Isotope Composition | Calculated m/z | Relative Abundance (%) |

| [M+H]⁺ | Containing ⁷⁹Br | 250.9544 | 100.0 |

| [M+2+H]⁺ | Containing ⁸¹Br | 252.9524 | 97.3 |

This table presents the calculated m/z and expected relative abundance for the two most abundant isotopologues of the protonated analyte. Minor contributions from ¹³C and ³⁴S isotopes will also be present but are omitted for clarity.

Instrumentation and Ionization Source Selection

The choice of ionization technique is critical for successfully analyzing polar, heterocyclic compounds.

Causality Behind the Choice: Why Electrospray Ionization (ESI)?

Electrospray ionization (ESI) is the premier choice for this analyte. The pyrimidinone structure contains multiple nitrogen atoms which are basic sites, readily accepting a proton in solution to form a positively charged ion, [M+H]⁺. This makes the molecule ideal for analysis in positive ion ESI mode .

-

Expertise in Action: While other techniques like Atmospheric Pressure Chemical Ionization (APCI) could work, ESI is generally softer and less likely to cause in-source fragmentation, providing a clearer molecular ion signal, which is crucial for initial characterization. The polar nature of the pyrimidinone core further lends itself to the ESI mechanism.[7][8] Sulfur-containing heterocycles have also been shown to be amenable to ESI analysis.[9][10]

Recommended Mass Spectrometer Configuration

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is highly recommended. These platforms provide the mass accuracy required to confirm the elemental composition and the resolution to clearly distinguish the characteristic bromine isotopic pattern.

Experimental Protocol: Direct Infusion Analysis

The first experimental step is to confirm the mass and isotopic signature of the compound via direct infusion.

Step-by-Step Protocol

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol to create a 100 µg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution 1:100 in 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid is crucial as it provides the protons necessary to facilitate efficient ionization in positive ESI mode.

-

Instrument Setup (Example for Q-TOF):

-

Analysis: Infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire full scan mass spectra.

Expected Outcome

The resulting spectrum should prominently feature two peaks of nearly equal intensity at approximately m/z 250.95 and m/z 252.95 , corresponding to the [M+H]⁺ and [M+2+H]⁺ ions, respectively. The detection of this specific doublet provides high confidence in the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is used to controllably fragment the molecule and deduce its structure. This is achieved by isolating the precursor ion (the protonated molecule) and subjecting it to collision-induced dissociation (CID).

Step-by-Step Protocol

-

Method Setup: Using the same infusion setup, switch the instrument to a "Product Ion Scan" or "MS/MS" mode.

-

Precursor Ion Selection: Set the quadrupole to isolate the [M+H]⁺ ion at m/z 250.95. Note: Isolating the ⁷⁹Br isotopologue is standard practice.

-

Collision Energy: Apply a ramping collision energy (e.g., 10-40 eV) with an inert gas (e.g., argon or nitrogen) in the collision cell. This will induce fragmentation.

-

Data Acquisition: Acquire the spectrum of the resulting product ions.

Proposed Fragmentation Pathway

The fragmentation of pyrimidine derivatives is often dictated by the substituents on the ring.[1][2][11] For this compound, several key fragmentation pathways can be predicted. The presence of the bromine isotope pattern in a fragment ion is a powerful clue, indicating that the bromine atom is retained in that piece of the molecule.

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

Interpretation of Key Fragments:

-

Loss of a Methyl Radical (•CH₃): A loss of 15 Da from the precursor to yield ions at m/z 235.94 / 237.94. This is a common fragmentation for methylthio groups.[2]

-

Loss of Thioformaldehyde (CH₂S): A neutral loss of 46 Da leading to fragments at m/z 204.97 / 206.97. This represents a rearrangement and elimination of the exocyclic sulfur group.

-

Loss of a Bromine Radical (•Br): A loss of 79 Da (from the m/z 250.95 precursor) resulting in a singlet peak at m/z 171.04. The disappearance of the 1:1 isotope pattern confirms the loss of the bromine atom.[5]

-

Ring Cleavage: Subsequent losses from the m/z 204.97 fragment, such as the loss of CO (28 Da) or HNCO (43 Da), are characteristic of the pyrimidine ring system itself.[1][2][11]

LC-MS Method Development for Purity and Quantification

For analyzing this compound in complex mixtures or for quantitative purposes, coupling liquid chromatography with mass spectrometry (LC-MS) is essential.

Challenge: Analyzing Polar Compounds

The analyte is a polar compound, which can be challenging to retain on standard reversed-phase (RP) HPLC columns.[8] Poor retention can lead to matrix effects and unreliable quantification.[8] Mixed-mode liquid chromatography, which combines reversed-phase and ion-exchange characteristics, can be an effective strategy for retaining such polar N-containing heterocycles.[7][12][13]

Experimental Workflow: LC-MS

Caption: General workflow for the LC-MS analysis of polar heterocyclic compounds.

Step-by-Step Protocol

-

Column Selection: Start with a mixed-mode stationary phase (e.g., Primesep 200) or a polar-embedded reversed-phase column designed for retaining polar analytes.[7]

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: A typical starting gradient would be 5% B held for 1 minute, ramped to 95% B over 8 minutes, held for 2 minutes, and then re-equilibrated. This gradient must be optimized based on the specific column and system.[14]

-

MS Detection: The mass spectrometer can be operated in either Full Scan mode to monitor all ions or, for higher sensitivity and quantification, in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

-

SIM Mode: Monitor m/z 250.95 and 252.95.

-

MRM Mode (Quantitative): Monitor the transition from the precursor (e.g., m/z 250.95) to a specific, stable product ion (e.g., m/z 204.97).

-

Conclusion

The mass spectrometric analysis of this compound is a systematic process that leverages the unique physicochemical properties of the molecule. The definitive 1:1 isotopic doublet from the bromine atom provides an unmistakable signature for identity confirmation. Electrospray ionization in positive mode is the ideal method for generating the protonated molecular ion with minimal fragmentation. Tandem MS/MS experiments reveal structurally significant fragments through predictable losses of the methylthio group, the bromine atom, and subsequent cleavage of the pyrimidine ring. For robust analysis in complex matrices, an optimized LC-MS method using a mixed-mode or polar-embedded column is recommended to ensure adequate chromatographic retention. By following the principles and protocols outlined in this guide, researchers can confidently characterize this and structurally related compounds with high scientific rigor.

References

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

Kato, T., Chiba, T., & Mashiko, S. (1979). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 57(11). Available at: [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]

-

Al-Tameemi, M., Al-Qaim, F. F., Abdullah, M. P., & Al-Karkhi, A. M. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 7869–7879. Available at: [Link]

-

Al-Tameemi, M., Al-Qaim, F. F., Abdullah, M. P., & Al-Karkhi, A. M. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]

-

Singh, P., & Kumar, R. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica, 3(6), 529-534. Available at: [Link]

-

Gómez-González, M. A., et al. (2012). Liquid chromatography/electrospray ionization/mass spectrometry study of the interactions between palladium and sulfur heterocycles. Journal of Mass Spectrometry, 47(1), 51-58. Available at: [Link]

-

Al-Tameemi, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Semantic Scholar. Available at: [Link]

-

LibreTexts Chemistry. (2022). 6.7: Other Important Isotopes- Br and Cl. Available at: [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

-

Salem, M. A. I., et al. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

-

The Organic Chemistry Tutor. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. Available at: [Link]

-

BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Available at: [Link]

-

Claeys, M., et al. (2003). Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 17(6), 547-52. Available at: [Link]

-

Connolly, P. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Separation Science. Available at: [Link]

-

GALA. (n.d.). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. Greenwich Academic Literature Archive. Available at: [Link]

-

Cho, Y., et al. (2015). Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. article.sapub.org [article.sapub.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharmaservices.com [biopharmaservices.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Method Development Considerations for the LC-MS/MS Analysis of Drugs | Separation Science [sepscience.com]

Infrared spectroscopy of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the application of Fourier Transform Infrared (FTIR) spectroscopy for the structural characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering a deep dive into the causality behind experimental choices and the logic of spectral interpretation. We will explore the theoretical underpinnings of the molecule's vibrational modes, present a validated, step-by-step protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR, and provide a detailed guide to interpreting the resulting spectrum. The methodologies and interpretations are grounded in authoritative sources to ensure scientific integrity and reproducibility, making this a vital resource for professionals engaged in the synthesis and analysis of pyrimidine derivatives.

Introduction: The Significance of Pyrimidine Derivatives and Spectroscopic Characterization

The pyrimidine ring is a foundational scaffold in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and the nucleobases of DNA and RNA. Its derivatives are central to numerous drug discovery programs, targeting a wide range of conditions. The compound this compound incorporates several key functional groups onto this core, making it a versatile intermediate for further chemical modification.

Given its importance, the unambiguous structural confirmation of this molecule is paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[2][3] It provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[2] This guide explains how to leverage FTIR spectroscopy to confirm the identity and structural integrity of this compound, ensuring the quality and reliability of materials used in research and development.

Molecular Structure and Theoretical Vibrational Modes

To accurately interpret the infrared spectrum, one must first understand the molecular structure and predict the characteristic vibrations of its constituent parts. The structure of this compound is presented below, highlighting the key functional groups that produce distinct signals in the IR spectrum.

Caption: Molecular structure of this compound with key functional groups highlighted.

The primary vibrational modes expected are:

-

N-H Stretch: The secondary amine (lactam) at the N3 position will exhibit a stretching vibration. In the solid state, extensive intermolecular hydrogen bonding with the carbonyl group is expected, leading to a strong, broadened absorption band.

-

C-H Stretches: Both the ring-attached methyl group (C6-CH₃) and the methylthio group (S-CH₃) will produce characteristic alkane C-H stretching absorptions.[4]

-

C=O Stretch (Amide I Band): The carbonyl group at the C4 position is part of a conjugated lactam system. Its stretching vibration is one of the most intense and diagnostic peaks in the spectrum. Its exact position is sensitive to conjugation and hydrogen bonding.[1] Pyrimidinone derivatives typically show strong absorption in the 1650–1750 cm⁻¹ range.[1]

-

Ring Vibrations (C=C and C=N Stretches): The heterocyclic aromatic-like ring will have several complex stretching vibrations in the 1600-1400 cm⁻¹ region.[5] These are characteristic of the pyrimidine core structure.[1][6]

-

N-H Bending (Amide II Band): The in-plane bending of the N-H bond, coupled with C-N stretching, gives rise to the Amide II band, typically found in the 1640-1550 cm⁻¹ range.[7]

-

C-H Bending: The methyl groups will show symmetric and asymmetric bending (deformation) vibrations.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a multitude of complex vibrations, including C-N, C-O, C-C single bond stretches, and various bending modes.[8][9] While difficult to assign individually, the pattern in this region is unique to the molecule.[2] Notably, the C-Br and C-S stretching vibrations are expected here at low wavenumbers. The C-Br stretch typically appears between 690-515 cm⁻¹, and the C-S stretch is often found in the 700-600 cm⁻¹ range.[1][10]

Experimental Protocol: ATR-FTIR Spectroscopy

For robust and reproducible analysis of solid powders like the title compound, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique.[11][12] It requires minimal to no sample preparation, avoiding issues like KBr moisture absorption or pressure-induced polymorphic changes that can occur with traditional pellet methods.[11][13]

Rationale for Choosing ATR:

-

Minimal Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.[14][15] This eliminates the grinding and pressing required for KBr pellets, saving time and reducing operator variability.[13]

-

Reproducibility: The consistent path length and sample contact pressure provided by modern ATR accessories lead to highly reproducible spectra, which is crucial for quality control and comparative studies.[16]

-

Non-Destructive: The sample can be recovered after analysis.

Step-by-Step Workflow for ATR-FTIR Analysis

The following workflow ensures the acquisition of a high-quality, reliable infrared spectrum.

Caption: Validated workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Detailed Steps:

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond) is immaculately clean. Wipe with a solvent-moistened swab (e.g., reagent-grade isopropanol or acetone) and allow it to dry completely.[14]

-

Background Acquisition: With the clean, empty crystal, acquire a background spectrum. This scan measures the instrument and environmental absorbers (like CO₂ and water vapor) and is automatically subtracted from the sample spectrum.[15]

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.[15]

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. A slip-clutch or torque-limited knob is ideal to ensure the pressure is reproducible between measurements.[14]

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 32 to 64 scans are co-added to achieve a high signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine identification.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. A baseline correction and an ATR correction (to make the spectrum appear more like a traditional transmission spectrum) may be applied.

-

Post-Analysis Cleaning: Thoroughly clean the sample from the crystal surface using the same procedure as in Step 1.

Spectral Interpretation: A Guided Analysis

The following table summarizes the expected characteristic absorption bands for this compound, providing a reference for interpreting an experimental spectrum.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |

| 3300 - 3100 | Medium-Strong, Broad | N-H Stretching | Broadness is due to intermolecular hydrogen bonding with the C=O group.[17] |

| 3000 - 2850 | Medium-Weak | C-H Stretching (Alkyl) | Arises from the C6-methyl and S-methyl groups.[4][18] |

| 1680 - 1650 | Strong, Sharp | C=O Stretching (Amide I) | A very prominent peak. Its position indicates a conjugated lactam system.[1][8] |

| 1600 - 1550 | Medium-Strong | C=C & C=N Stretching | Ring stretching vibrations characteristic of the pyrimidine core.[5] |

| 1550 - 1520 | Medium | N-H Bending (Amide II) | In-plane bend coupled with C-N stretch. |

| 1470 - 1430 | Medium | C-H Bending (Asymmetric) | From CH₃ groups.[4] |

| 1380 - 1365 | Medium | C-H Bending (Symmetric) | From CH₃ groups.[4] |

| 700 - 600 | Medium-Weak | C-S Stretching | Located in the fingerprint region.[1] |

| 690 - 515 | Medium-Weak | C-Br Stretching | A low-energy vibration, also located in the deep fingerprint region.[10] |

Analysis in Practice: When examining the spectrum, the first features to identify are the most prominent and unambiguous peaks.

-

The Carbonyl (C=O) Peak: Look for the very strong, sharp absorption between 1680-1650 cm⁻¹. Its presence is a primary confirmation of the pyrimidinone structure.[1]

-

The N-H Stretch: Identify the broad absorption band centered around 3200 cm⁻¹. Its broad nature is a strong indicator of the hydrogen-bonded N-H group in the solid state.[1][17]

-

C-H Stretches: Confirm the presence of the weaker, sharper peaks just below 3000 cm⁻¹ corresponding to the methyl groups.[18]

-

Ring and Fingerprint Regions: The complex pattern of peaks between 1600 cm⁻¹ and 500 cm⁻¹ should be treated as a holistic fingerprint. While individual assignment of every peak is challenging, the overall pattern should be consistent for pure samples of the compound.[8] The presence of bands in the low-frequency region (below 700 cm⁻¹) can be tentatively assigned to the C-S and C-Br stretches.[10][19]

Conclusion

FTIR spectroscopy, particularly when utilizing the ATR technique, is an indispensable tool for the structural verification of this compound. By following the validated protocol presented in this guide, researchers can rapidly and reliably acquire high-quality spectra. A systematic interpretation, focusing first on the highly diagnostic N-H and C=O stretching vibrations before analyzing the fingerprint region, allows for confident confirmation of the molecule's identity and key functional groups. This rigorous analytical approach underpins the integrity of subsequent research and development activities, from medicinal chemistry synthesis to materials science applications.

References

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

Hopkins, J. C., Krend, A. J., & Ziegler, L. D. (2010). Effects of hydrogen bonding on vibrational normal modes of pyrimidine. The Journal of Physical Chemistry A, 114(25), 6803-10. Retrieved from [Link]

-

Hopkins, J. C., Krend, A. J., & Ziegler, L. D. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. Scholars' Mine. Retrieved from [Link]

-

IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Hopkins, J. C., Krend, A. J., & Ziegler, L. D. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. ResearchGate. Retrieved from [Link]

-

Hopkins, J. C., Krend, A. J., & Ziegler, L. D. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. ACS Publications. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of California, Irvine. Retrieved from [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (n.d.). ACS Publications. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

-

FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Retrieved from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories. Retrieved from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

-

FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. (2021). The Journal of Physical Chemistry Letters - ACS Publications. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). ScienceDirect. Retrieved from [Link]

-

Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

IR Tables. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). OpenStax adaptation. Retrieved from [Link]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 3. rtilab.com [rtilab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. jascoinc.com [jascoinc.com]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Prospective X-ray Crystal Structure of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one

This guide provides a comprehensive technical overview of the anticipated molecular structure and crystallographic features of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one. While a definitive crystal structure for this specific compound is not currently available in public databases, this document leverages established principles of chemical synthesis, crystallography, and structural data from analogous pyrimidinone derivatives to construct a robust and scientifically grounded prospectus. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the structural chemistry of pyrimidine scaffolds.

Introduction: The Significance of the Pyrimidinone Core

The pyrimidinone scaffold is a cornerstone in medicinal chemistry and drug discovery.[1] These heterocyclic motifs are structurally analogous to the nucleobases of DNA and RNA, predisposing them to form specific and crucial intermolecular interactions, such as N–H···O hydrogen bonds, with biological targets.[1] The inherent bioactivity of pyrimidinones is vast, with derivatives reported to exhibit antitumor, antiviral, and antifungal properties.[2] The targeted introduction of substituents onto the pyrimidinone ring—such as the bromo, methyl, and methylthio groups in the title compound—allows for the fine-tuning of its steric and electronic properties, which in turn modulates its biological activity and potential as a therapeutic agent.

A precise understanding of the three-dimensional arrangement of atoms within a molecule, as provided by single-crystal X-ray diffraction, is paramount for rational drug design.[3] It elucidates conformational preferences, intramolecular interactions, and, crucially, the intermolecular forces that dictate how molecules pack in the solid state and interact with protein binding sites.

Synthesis and Crystallization: A Proposed Pathway

A plausible synthetic route to this compound can be devised based on established pyrimidine chemistry. The general strategy often involves the cyclocondensation of a three-carbon component with an amidine-containing compound.[4]

Proposed Synthetic Protocol

A viable approach would begin with a commercially available precursor like 6-methyl-2-(methylthio)pyrimidin-4(3H)-one.

Step 1: Bromination of the Pyrimidinone Core

-

Reactants : 6-methyl-2-(methylthio)pyrimidin-4(3H)-one and a brominating agent such as N-Bromosuccinimide (NBS).

-

Solvent : A suitable inert solvent like chloroform or acetic acid.

-

Procedure : Dissolve the starting pyrimidinone in the chosen solvent. Add NBS portion-wise at room temperature while stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction with an organic solvent. The organic layer is then dried and concentrated under reduced pressure.

-

Purification : The crude product can be purified by column chromatography or recrystallization to yield the final product, this compound.

Protocol for Obtaining X-ray Quality Crystals

The growth of single crystals suitable for X-ray diffraction is a critical, and often empirical, step. The low solubility of many pyrimidinone compounds can present a challenge.[1]

Recommended Crystallization Techniques:

-

Slow Solvent Evaporation : This is the most common technique.

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like DMF/ethanol) to near saturation at a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks at room temperature.

-

-

Vapor Diffusion :

-

Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., DMSO or DMF).

-

Place this solution in a small, open vial.

-

Place the vial inside a larger, sealed container that contains a larger volume of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or hexane).

-

Over time, the anti-solvent vapor will diffuse into the good solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.

-

The following diagram outlines the proposed workflow from synthesis to structural analysis.

Caption: Proposed workflow from synthesis to crystal structure determination.

X-ray Diffraction and Structural Analysis: An Expert's Perspective

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the arrangement of atoms in the crystal lattice.

Data Collection and Refinement